molecular formula C14H16BrNO2 B1603717 tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate CAS No. 442685-53-2

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

Cat. No. B1603717
M. Wt: 310.19 g/mol
InChI Key: YDMDECBIBMTDPS-UHFFFAOYSA-N
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Description

“tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1234.



Synthesis Analysis

The synthesis of similar compounds often involves substitution reactions56. However, the specific synthesis process for “tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound can be confirmed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS5. However, the specific molecular structure analysis for “tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate” is not readily available in the literature.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied67. However, the specific chemical reactions of “tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate” are not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, physical form, and purity1410. However, the specific physical and chemical properties of “tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate” are not readily available in the literature.


Scientific Research Applications

1. Synthesis and Characterization of Block Copolymers

  • Summary of Application: This compound is used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
  • Methods of Application: The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide . The primary parameters, such as concentration and time that affect the reaction, were evaluated .
  • Results or Outcomes: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .

2. Synthesis of Tetrasubstituted Pyrroles

  • Summary of Application: A similar compound, tert-Butyl carbamate, is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
  • Methods of Application: The synthesis involves the reaction of tert-Butyl carbamate with other reagents under specific conditions . The primary parameters, such as concentration and time that affect the reaction, were evaluated .
  • Results or Outcomes: The products were characterized by various analytical techniques . The studies show that the desired pyrroles were successfully synthesized .

3. Synthesis of N-Boc-protected Anilines

  • Summary of Application: A similar compound, tert-Butyl carbamate, is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
  • Methods of Application: The synthesis involves the reaction of tert-Butyl carbamate with other reagents under specific conditions . The primary parameters, such as concentration and time that affect the reaction, were evaluated .
  • Results or Outcomes: The products were characterized by various analytical techniques . The studies show that the desired N-Boc-protected anilines were successfully synthesized .

Safety And Hazards

The safety and hazards of a compound can be determined from its Material Safety Data Sheet (MSDS)11121314. However, the specific safety and hazards information for “tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate” is not readily available in the literature.


Future Directions

The future directions for a compound depend on its potential applications. For example, if it’s a useful reagent in synthetic organic chemistry, future research might focus on finding new reactions it can participate in or improving its synthesis15. However, the specific future directions for “tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate” are not readily available in the literature.


Please note that this analysis is based on the limited information available and may not fully cover “tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate”. For a more comprehensive analysis, please consult a specialist or conduct further research.


properties

IUPAC Name

tert-butyl 5-(bromomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMDECBIBMTDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619224
Record name tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

CAS RN

442685-53-2
Record name tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 5-methylindole-1-carboxylate (2.07 g, 9.0 mmol) in CCl4 (50 mL) was treated with N-bromosuccinimide (1.60 g, 9.0 mmol) and benzoyl peroxide (75% in H2O, 276 mg, 9.0 mmol), refluxed for 3 h, concentrated in vacuo and purified by chromatography [SiO2; iso-hexane:EtOAc (20:1)] to give the title compound (1.67 g, 60%) as an orange oil: NMR δH (400 MHz, CDCl3) 8.11 (1H, br d, J 8.5 Hz), 6.72 (1H, d, J 3.5 Hz), 7.59 (1H, d, J 1.5 Hz), 7.35 (1H, dd, J 8.5, 1.5 Hz), 6.54 (1H, d, J 4.0 Hz), 4.64 (2H, s) and 1.67 (9H, s).
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Prado, E Lence, P Thompson… - … A European Journal, 2016 - Wiley Online Library
Shikimate kinase (SK), the fifth enzyme of the aromatic amino acid biosynthesis, is a recognized target for antibiotic drug discovery. The potential of the distinct dynamic apolar gap, …

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